molecular formula C14H8N2O7 B2629723 4-Formylphenyl 3,5-dinitrobenzoate CAS No. 311330-89-9

4-Formylphenyl 3,5-dinitrobenzoate

Cat. No.: B2629723
CAS No.: 311330-89-9
M. Wt: 316.225
InChI Key: SGNIGNHTPGVKCH-UHFFFAOYSA-N
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Description

4-Formylphenyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C14H8N2O7 . It is a derivative of benzoic acid, which has been substituted with formyl and nitro groups .


Synthesis Analysis

The synthesis of 3,5-dinitrobenzoate derivatives, such as this compound, typically involves the reaction of 3,5-dinitrobenzoic acid with alcohols or phenols . The reaction can be facilitated by various methods, including microwave synthesis . In one study, 3,5-dinitrobenzoic acid was first converted to 3,5-dinitrobenzoyl chloride by reaction with either phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a formyl group and a 3,5-dinitrobenzoate group . The molecular weight of the compound is 316.223 Da .


Chemical Reactions Analysis

Alcohols, aldehydes, and ketones can react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates . Alcohols can also react with 3,5-dinitrobenzoyl chloride to produce solid 3,5-dinitrobenzoate esters .

Scientific Research Applications

1. Electrochemical Applications

4-Formylphenyl 3,5-dinitrobenzoate has been studied for its potential as an electrocatalytic mediator. In particular, its derivative, 4-phenylbutyl-3,5-dinitrobenzoate (3,5-DNBPh), has been synthesized and explored for the oxidation of NADH. This compound, when immobilized in a network of glassy carbon electrodes modified with MWCNTs, acts as a redox mediator. It demonstrates sensitivity to NADH concentration, offering potential use in biosensor applications due to its low NADH electrocatalytic oxidation potentials and efficient electrode preparation methods (Contreras et al., 2020).

2. Kinetic Studies in Organic Chemistry

The compound has been a subject of interest in kinetic studies. For instance, 4-nitrophenyl 3,5-dinitrobenzoate was used in a study to investigate the aminolysis reactions with cyclic secondary amines. This research provided insights into the reaction mechanisms, suggesting a six-membered cyclic transition state. Such studies are significant for understanding reaction kinetics and mechanisms in organic chemistry (Um et al., 2015).

3. Photoconductivity Research

In the field of materials science, derivatives of 3,5-dinitrobenzoate have been synthesized and investigated for their photoconducting properties. For instance, the study of 3,5-dinitrobenzoates of poly[1-(n-methoxyphenyl)penta-1,3-diyn-5-ol] showed variations in photoconductivity based on the structure and composition, providing valuable information for the development of photoconductive materials (Jeong et al., 1997).

4. Supramolecular Chemistry

The compound plays a role in the study of supramolecular chemistry. For example, 3,5-dinitrobenzoic acid forms various molecular complexes and structures, demonstrating the importance of hydrogen bond interactions and the potential for creating new molecular assemblies (Ranganathan & Pedireddi, 1998).

Safety and Hazards

The safety data sheet for a related compound, 4-Acetylbenzonitrile, indicates that it is harmful if swallowed or in contact with skin . Precautionary measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Covalent organic frameworks (COFs), which can be synthesized from compounds like 4-Formylphenyl 3,5-dinitrobenzoate, are an emerging class of crystalline porous polymers . They have potential applications in environmental remediation, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

Mechanism of Action

Properties

IUPAC Name

(4-formylphenyl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O7/c17-8-9-1-3-13(4-2-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNIGNHTPGVKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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